molecular formula C19H18N4O4S B3614247 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE

Cat. No.: B3614247
M. Wt: 398.4 g/mol
InChI Key: DHSJKZXBHLJVGY-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Introduction: The benzodioxole derivative is then reacted with piperazine under appropriate conditions to form the piperazine-linked intermediate.

    Benzothiazole Core Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted piperazine derivatives are the major products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: A simpler benzodioxole derivative.

    4-(4-METHYLPIPERAZIN-1-YL)BUTAN-1-OL: A piperazine derivative with a different substitution pattern.

    2-(4-(1,3-BENZODIOXOL-5-YL)-2-(PHENYLIMINO)-1,3-THIAZOL-3(2H)-YL)ETHANOL: A benzothiazole derivative with a different functional group.

Uniqueness

What sets 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE apart is its combination of the benzodioxole, piperazine, and benzothiazole moieties. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-23(25)14-2-3-15-18(10-14)28-19(20-15)22-7-5-21(6-8-22)11-13-1-4-16-17(9-13)27-12-26-16/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSJKZXBHLJVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE
Reactant of Route 2
Reactant of Route 2
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE
Reactant of Route 3
Reactant of Route 3
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE
Reactant of Route 4
Reactant of Route 4
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE
Reactant of Route 5
Reactant of Route 5
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE
Reactant of Route 6
Reactant of Route 6
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-NITRO-1,3-BENZOTHIAZOLE

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